HOLMIUM CARBONATE HYDRATE

Description

Significance of Rare Earth Carbonates in Advanced Materials Science

Rare earth carbonates are compounds of significant interest in materials science due to their role as intermediates in the separation and processing of rare earth elements (REEs). materion.com These elements are vital for numerous high-tech applications. researchgate.net The carbonates are often the initial precipitated form from which other rare earth compounds like oxides, fluorides, and metals are derived. materion.com This makes them a cornerstone in the manufacturing of a wide array of advanced materials.

The unique electronic configurations of rare earth elements impart specific magnetic and optical properties to their compounds. materion.comontosight.ai For instance, holmium possesses one of the highest magnetic moments of any element, a property that is retained in its compounds and is crucial for creating powerful magnets. ontosight.aiexamples.com Rare earth compounds are also integral to the production of specialty glasses, ceramics, lasers, and phosphors. samaterials.comsamaterials.com In the context of nuclear energy, the ability of elements like holmium to absorb neutrons makes their compounds valuable for control rods in nuclear reactors. samaterials.comrsc.org

Furthermore, the study of rare earth carbonates, including their synthesis and thermal decomposition, is essential for developing new materials with tailored properties. asianpubs.orgmdpi.com Research into their crystallization and nanophase formation provides fundamental knowledge for enhancing their applications in various industries. acs.org

Historical Context of Holmium Carbonate Hydrate (B1144303) Investigations

The investigation of holmium itself dates back to 1878, when it was discovered by Marc Delafontaine and Louis Soret in Geneva, and independently by Per Teodor Cleve in Uppsala, Sweden. rsc.org The element was named after Cleve's hometown of Stockholm (Holmia in Latin). examples.com Early research focused on separating and identifying the various rare earth elements, which were often found intermixed in minerals like monazite (B576339) and bastnaesite. rsc.org

Investigations specifically into holmium carbonate and its hydrated forms have been part of the broader effort to understand the chemistry of rare earth carbonates. Historically, inconsistencies in the reported compositions and properties of rare earth carbonates were common, largely due to challenges in synthesizing crystalline forms and a lack of detailed structural data. asianpubs.org

Various methods have been employed over time to synthesize holmium carbonate. Early methods included stirring a water suspension of holmium oxide powder under a carbon dioxide atmosphere and the hydrolysis of holmium trichloroacetates. asianpubs.org A significant advancement has been the use of precipitation methods, reacting a soluble holmium salt like holmium nitrate (B79036) or holmium chloride with an alkali carbonate or bicarbonate solution. ontosight.aisamaterials.comasianpubs.org Ammonium (B1175870) bicarbonate, in particular, has been identified as an effective precipitant for producing crystalline hydrated rare earth carbonates, including holmium carbonate. asianpubs.orgresearchgate.netresearchgate.net These synthesis techniques have been crucial in enabling more detailed studies of the compound's structure and properties.

Current Research Landscape and Emerging Trends for Holmium Carbonate Hydrate

The current research landscape for this compound is dynamic, driven by its increasing applications in advanced technologies. findit.com A significant trend is the focus on sustainable and efficient production methods, including new extraction and separation technologies to improve yields and reduce environmental impact. findit.com

A major area of contemporary research involves the use of this compound as a precursor for synthesizing other high-purity holmium compounds, such as holmium oxide (Ho₂O₃). samaterials.comsamaterials.com Holmium oxide is critical for creating advanced optical materials, magnetic components, and materials for nuclear applications. samaterials.com The precise control over the thermal decomposition of this compound allows for the engineering of materials with specific properties. samaterials.com

Researchers are actively investigating the synthesis of crystalline this compound to better understand its structure and properties. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TG), and infrared spectroscopy (IR) are employed to characterize the synthesized compounds. asianpubs.orgresearchgate.net Studies have shown that holmium carbonates can consist of spherical aggregates of crystallites and their structure is closely related to tengerite-type rare earth carbonates. asianpubs.orgresearchgate.net

Emerging applications for holmium compounds, and by extension this compound as a precursor, are also a key focus. These include its use in specialty magnets, laser materials, and as a coloring agent in specialty glass and ceramics. samaterials.comheegermaterials.comechemi.com There is also growing interest in its potential use in nuclear control rods due to holmium's high neutron absorption cross-section. samaterials.comheegermaterials.com The market for this compound is projected to grow, fueled by demand in electronics, medical imaging, and green technologies. findit.com

Interactive Data Tables

Properties of this compound

| Property | Value/Description | Source |

| Chemical Formula | Ho₂(CO₃)₃·xH₂O | samaterials.com |

| Appearance | White to off-white or pale pink crystalline powder | samaterials.comasianpubs.org |

| Solubility | Insoluble in water, soluble in acidic media | ontosight.aisamaterials.com |

| Key Characteristic | Possesses unique magnetic properties inherited from holmium | ontosight.aisamaterials.com |

| Structure | Consists of spherical aggregates of crystallites; related to tengerite-type rare earth carbonates | asianpubs.orgresearchgate.net |

Common Synthesis Methods for this compound

| Method | Description | Reactants |

| Precipitation | A soluble holmium salt solution is reacted with a carbonate source solution, causing the precipitation of this compound. The precipitate is then filtered, washed, and dried. | Soluble holmium salt (e.g., Holmium Nitrate, Holmium Chloride) and a carbonate source (e.g., Sodium Carbonate, Ammonium Carbonate) |

| CO₂ Atmosphere | A water suspension of holmium oxide powder is vigorously stirred under a carbon dioxide atmosphere. | Holmium Oxide, Water, Carbon Dioxide |

| Hydrolysis | Hydrolysis of holmium trichloroacetates. | Holmium Trichloroacetates |

Structure

2D Structure

Properties

IUPAC Name |

holmium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHLSAONJAUANQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

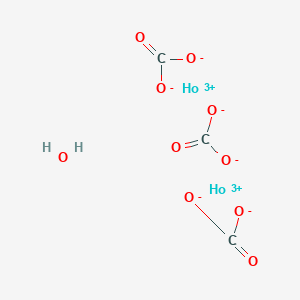

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ho2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722161 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-34-0 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Holmium Carbonate Hydrate

Precipitation Techniques

Precipitation is a widely employed method for the synthesis of rare earth carbonates due to its relative simplicity and scalability. This approach involves the reaction of a soluble holmium salt with a precipitating agent in an aqueous solution, leading to the formation of insoluble holmium carbonate hydrate (B1144303).

The direct precipitation method begins with a solution of a soluble holmium salt. Holmium(III) nitrate (B79036) (Ho(NO₃)₃) and holmium(III) chloride (HoCl₃) are common starting materials due to their high solubility in water. wikipedia.orgwikipedia.org The general process involves the controlled addition of a carbonate-containing solution to the holmium salt solution, which induces the precipitation of holmium carbonate hydrate.

The reaction for holmium nitrate can be represented as: 2Ho(NO₃)₃(aq) + 3(NH₄)₂CO₃(aq) + xH₂O(l) → Ho₂(CO₃)₃·xH₂O(s) + 6NH₄NO₃(aq)

And for holmium chloride: 2HoCl₃(aq) + 3Na₂CO₃(aq) + xH₂O(l) → Ho₂(CO₃)₃·xH₂O(s) + 6NaCl(aq)

The characteristics of the resulting precipitate, such as particle size and degree of hydration, are influenced by factors like reactant concentrations, the rate of addition of the precipitating agent, temperature, and pH of the solution. For instance, crystalline hydrated holmium carbonates have been successfully synthesized using this approach, yielding spherical aggregates of crystallites. researchgate.net

Table 1: Common Soluble Holmium Salt Precursors

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Holmium(III) Nitrate Pentahydrate | Ho(NO₃)₃·5H₂O | Yellowish crystalline solid, highly soluble in water and ethanol. wikipedia.orgsigmaaldrich.com |

Homogeneous precipitation offers a method to produce more uniform and crystalline particles compared to direct precipitation. In this technique, the precipitating agent is not added directly but is generated in situ through the slow decomposition of a precursor compound. This ensures a gradual and uniform increase in the concentration of carbonate ions throughout the solution, promoting controlled crystal growth rather than rapid, amorphous precipitation.

Urea (B33335) decomposition is a classic example of this approach. semanticscholar.org When a solution containing a soluble holmium salt and urea is heated, the urea slowly hydrolyzes to produce ammonia (B1221849) and carbon dioxide. The carbon dioxide then forms carbonate ions, which react with the holmium ions.

The decomposition of urea proceeds as follows: (NH₂)₂CO + H₂O → 2NH₃ + CO₂

The ammonia generated simultaneously raises the pH of the solution, further facilitating the precipitation of the carbonate. This method allows for the formation of well-defined, crystalline particles. researchgate.net The slow rate of reactant generation minimizes supersaturation, which is favorable for crystal growth over nucleation. nih.gov While less commonly cited for holmium carbonate specifically, the hydrolysis of trichloroacetate (B1195264) ions also serves as a method for the slow release of carbonate ions for homogeneous precipitation.

Ammonium (B1175870) Bicarbonate (NH₄HCO₃): This is a frequently used precipitating agent in rare-earth element recovery. researchgate.netguidechem.com One of its primary advantages is that its byproducts, such as ammonium nitrate or ammonium chloride, are highly soluble in water, making them easy to wash away from the final product. guidechem.com Furthermore, any excess ammonium bicarbonate can be easily removed by heating, as it decomposes into volatile ammonia, carbon dioxide, and water. guidechem.com Research on rare-earth precipitation indicates that a two-step process using ammonium bicarbonate can be effective. researchgate.netgoogle.com An initial pH adjustment to around 5.2-5.5 can precipitate impurities like iron and aluminum, after which the holmium carbonate is precipitated by raising the pH further. researchgate.netgoogle.com

Sodium Carbonate (Na₂CO₃): Also known as soda ash, sodium carbonate is another effective precipitating agent. chemeurope.com It is a strong base and can be used to control the pH to maintain the alkaline conditions necessary for carbonate precipitation. deu.edu.tr However, a significant drawback is the potential for sodium ion contamination in the final product, which can be difficult to remove completely through washing.

Table 2: Comparison of Common Precipitating Agents

| Precipitating Agent | Chemical Formula | Advantages | Disadvantages |

|---|---|---|---|

| Ammonium Bicarbonate | NH₄HCO₃ | Byproducts are highly soluble and easily washed. guidechem.com Excess reagent is volatile and easily removed by heating. guidechem.com Allows for selective precipitation of impurities. researchgate.netgoogle.com | Requires careful pH control. |

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing high-purity, well-defined crystalline materials that are not stable at their melting points.

In the hydrothermal synthesis of this compound, an aqueous slurry containing holmium precursors and a carbonate source is sealed in an autoclave and heated to temperatures typically above 100°C. The elevated temperature and pressure increase the solubility of the reactants, facilitating the dissolution and recrystallization processes that lead to the formation of stable, crystalline this compound. This method provides excellent control over the size, morphology, and crystallinity of the final product by tuning the reaction parameters. Studies on other holmium compounds have shown that hydrothermal methods can lead to the formation of more stable, open frameworks compared to syntheses performed under ambient conditions. researchgate.net

Temperature and pressure are the most critical parameters in hydrothermal synthesis, directly influencing the final product's phase, crystallinity, and hydration state.

Temperature: Higher temperatures generally increase the reaction rate and lead to products with higher crystallinity and thermal stability. researchgate.net In the context of hydrated carbonates, elevated temperatures can favor the formation of less hydrated or even anhydrous phases, as the increased energy overcomes the hydration enthalpy.

Pressure: The pressure in the autoclave is primarily a function of the temperature and the degree of filling of the vessel. Increased pressure can influence the solubility of reactants and the stability of different crystalline phases. researchgate.net For carbonate systems, pressure also affects the solubility of carbon dioxide, which can be a reactant or a product of side reactions, thereby influencing the carbonate ion concentration and solution pH. mdpi.com Generally, hydrothermal conditions favor the formation of denser, higher-dimensional solid structures. researchgate.net

Table 3: Influence of Hydrothermal Parameters on Product Characteristics

| Parameter | General Influence | Expected Outcome for this compound |

|---|---|---|

| Temperature | Increases reaction kinetics and crystallinity. researchgate.net | Higher temperatures may lead to more crystalline, denser phases with a lower degree of hydration. |

| Pressure | Affects reactant solubility and phase stability. researchgate.net | Higher pressures can promote the formation of specific polymorphs and influence particle morphology. |

| Reaction Time | Allows for completion of crystallization and phase transformation. | Longer durations can lead to larger crystal sizes and a more ordered crystal structure. |

| Precursor Concentration | Influences nucleation and crystal growth rates. | Higher concentrations may lead to faster nucleation and smaller particle sizes. |

Conversion Synthesis from Holmium Oxides and Hydroxides

The conversion of holmium(III) oxide (Ho₂O₃) or holmium(III) hydroxide (B78521) (Ho(OH)₃) into this compound is a common and practical approach. This method leverages the reactivity of the oxide or hydroxide with a carbonate source, often in an aqueous medium. Holmium carbonate is a water-insoluble holmium source that can be readily converted to other holmium compounds, such as the oxide, through heating (calcination). funcmater.comamericanelements.com Carbonate compounds also release carbon dioxide when treated with dilute acids. funcmater.comamericanelements.com

A typical procedure involves the initial dissolution of holmium(III) oxide in a strong acid, such as nitric acid (HNO₃), to form a soluble holmium salt solution, in this case, holmium(III) nitrate (Ho(NO₃)₃). This step is essential as it provides a homogeneous medium for the subsequent precipitation reaction. The chemical equation for this dissolution is:

Ho₂O₃(s) + 6HNO₃(aq) → 2Ho(NO₃)₃(aq) + 3H₂O(l)

Once the holmium nitrate solution is prepared, a precipitating agent is introduced to facilitate the formation of this compound. Common precipitants include alkali metal carbonates or bicarbonates, such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃). The addition of the carbonate source to the holmium salt solution under controlled conditions leads to the precipitation of this compound. For instance, using ammonium bicarbonate as the precipitant results in the formation of crystalline hydrated holmium carbonate. researchgate.net The resulting precipitate consists of spherical aggregates of crystallites. researchgate.net

Similarly, holmium(III) hydroxide can be used as a starting material. The hydroxide is typically freshly precipitated by adding a base, such as ammonium hydroxide (NH₄OH), to a solution of a soluble holmium salt. The resulting holmium hydroxide precipitate is then washed to remove any unreacted reagents. Subsequently, the holmium hydroxide is reacted with a carbonate source. This can be achieved by suspending the hydroxide in water and bubbling carbon dioxide (CO₂) gas through the suspension or by adding a solution of an alkali metal carbonate or bicarbonate. The reaction with carbon dioxide can be represented as:

2Ho(OH)₃(s) + 3CO₂(g) + (n-3)H₂O(l) → Ho₂(CO₃)₃·nH₂O(s)

This method offers a direct route to this compound from the hydroxide precursor. The properties of the final product, such as particle size and degree of hydration, can be influenced by the reaction conditions, including temperature, pH, and the concentration of the reactants.

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis is an emerging solid-state method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. rdworldonline.com This solvent-free or low-solvent technique offers several advantages, including reduced environmental impact, enhanced reaction rates, and the potential for the formation of novel phases. rdworldonline.combeilstein-journals.org While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the principles of this method can be applied based on the successful synthesis of other carbonate materials. nih.gov

In a hypothetical mechanochemical synthesis of this compound, holmium(III) oxide or hydroxide would be milled with a solid carbonate source, such as ammonium carbonate ((NH₄)₂CO₃) or sodium bicarbonate (NaHCO₃). The high-energy collisions between the milling balls and the reactants provide the activation energy required for the reaction to occur. The process can be represented as:

Ho₂O₃(s) + 3(NH₄)₂CO₃(s) + (n-3)H₂O(g/l) → Ho₂(CO₃)₃·nH₂O(s) + 6NH₃(g) + 3CO₂(g)

The presence of a small amount of water or other liquid, a technique known as liquid-assisted grinding (LAG), can facilitate the reaction by enhancing the mobility of the reactants and promoting the formation of the hydrated product. The mechanical forces generated during milling can also lead to the formation of materials with unique microstructures and properties. The parameters of the milling process, such as the milling time, frequency, and the size and material of the milling balls, would need to be carefully controlled to achieve the desired product phase and morphology. bohrium.com

Optimization of Synthesis Parameters for Controlled Morphology and Phase Purity

The morphology and phase purity of this compound are critical determinants of its performance in various applications. The optimization of synthesis parameters during precipitation is therefore of paramount importance. Key parameters that can be controlled to tailor the properties of the final product include the choice of precipitant, pH, temperature, and aging time.

The selection of the precipitating agent significantly influences the characteristics of the resulting this compound. For instance, the use of ammonium bicarbonate has been shown to produce crystalline hydrated holmium and erbium carbonates that consist of spherical aggregates of crystallites. researchgate.net

The pH of the reaction medium plays a crucial role in the precipitation of metal carbonates. researchgate.net For this compound, maintaining the pH within an optimal range is necessary to ensure the complete precipitation of holmium ions and to prevent the formation of basic carbonates or hydroxides. The initial pH of the solution can affect the nucleation and growth of the crystals, thereby influencing their size and morphology. nih.gov Studies on other metal carbonates, such as magnesium carbonate hydrates, have demonstrated that lower pH values tend to favor the formation of needle-like morphologies, while higher pH values can lead to sheet-like or spherical structures. nih.gov

Temperature is another critical parameter that affects the crystallization process. It influences the solubility of the reactants and the kinetics of crystal nucleation and growth. Research on calcium carbonate synthesis has shown that different polymorphs can be selectively obtained by varying the reaction temperature. jscholaronline.org For this compound, adjusting the temperature can be a means to control the particle size and crystallinity of the product. Higher temperatures can promote the growth of larger crystals and may influence the degree of hydration of the final product.

Aging the precipitate in the mother liquor for a certain period can also lead to changes in the crystal structure and morphology. This process allows for the dissolution of smaller, less stable particles and the reprecipitation onto larger, more stable crystals, a phenomenon known as Ostwald ripening. The duration of the aging process can be optimized to achieve a more uniform particle size distribution and improved crystallinity.

By carefully controlling these synthesis parameters, it is possible to produce this compound with desired characteristics, such as high purity, specific particle size, and uniform morphology, which are essential for its use as a precursor in the synthesis of advanced materials.

| Parameter | Effect on Morphology and Phase Purity |

| Precipitant | The choice of carbonate source (e.g., Na₂CO₃, NH₄HCO₃) can influence the crystallinity and morphology of the precipitate. Ammonium bicarbonate has been shown to produce spherical aggregates of holmium carbonate crystallites. researchgate.net |

| pH | The pH of the solution affects the precipitation efficiency and the chemical composition of the product. It can influence the morphology, with different pH values favoring the formation of different crystal shapes, as observed in other metal carbonates. researchgate.netnih.gov |

| Temperature | Temperature influences the kinetics of nucleation and crystal growth, affecting particle size and crystallinity. It can also determine the specific polymorph and the degree of hydration of the final product. jscholaronline.org |

| Aging Time | Allowing the precipitate to age in the mother liquor can lead to a more uniform particle size distribution and increased crystallinity through Ostwald ripening. |

Crystallographic and Morphological Characterization of Holmium Carbonate Hydrate

Structural Elucidation via X-ray Diffraction (XRD)

X-ray diffraction (XRD) has been a pivotal technique in deciphering the atomic and molecular structure of holmium carbonate hydrate (B1144303). Through the analysis of diffraction patterns, researchers have been able to determine its crystal lattice, identify the arrangement of atoms, and understand its relationship with other similar compounds.

Determination of Crystal Systems and Space Groups

Holmium carbonate hydrate is part of a series of rare earth carbonates that are isostructural with the mineral tengerite. mindat.org Detailed crystallographic studies of tengerite-(Y), a representative member of this group, have established that it belongs to the orthorhombic crystal system . mindat.orghandbookofmineralogy.org This system is characterized by three unequal crystallographic axes that are all mutually perpendicular.

While specific unit cell parameters for this compound are not extensively reported, the isostructural relationship with tengerite-(Y) provides a strong basis for its crystallographic parameters. For tengerite-(Y), two different space groups have been reported in the literature: Bb21m and Pnnm . mindat.orggeoscienceworld.org It is therefore highly probable that this compound crystallizes in one of these orthorhombic space groups.

Table 1: Crystallographic Data for Tengerite-(Y), Isostructural with this compound

| Crystallographic Parameter | Reported Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Bb21m or Pnnm |

| a-axis | 6.078 Å |

| b-axis | 9.157 Å |

Data sourced from studies on tengerite-(Y). geoscienceworld.org

Tengerite-Type Structures and Isostructural Relationships in this compound

The crystal structure of this compound is of the tengerite type. This structure is characterized by a three-dimensional framework built from polyhedra of the rare earth element coordinated with carbonate groups. geoscienceworld.org A key finding from structural studies is the existence of non-equivalent carbonate units within the tengerite structure, which has been confirmed by vibrational spectroscopy. researchgate.net

A significant aspect of the crystallochemistry of rare earth carbonates is the existence of isostructural series. This compound is part of an isostructural series with other rare earth carbonates that also adopt the tengerite-type structure. This series includes the carbonates of several other lanthanides, as well as yttrium.

Table 2: Rare Earth Carbonates Isostructural with this compound (Tengerite-Type)

| Element | Compound Formula |

|---|---|

| Yttrium | Y₂(CO₃)₃·nH₂O |

| Gadolinium | Gd₂(CO₃)₃·nH₂O |

| Terbium | Tb₂(CO₃)₃·nH₂O |

| Dysprosium | Dy₂(CO₃)₃·nH₂O |

This isostructural relationship is a direct consequence of the similar ionic radii and chemical properties of these rare earth elements. researchgate.net

Microscopic Analysis of Morphology and Particle Dimensions

The macroscopic properties of this compound are intrinsically linked to its microscopic morphology, including particle size, shape, and the way individual particles aggregate. Scanning electron microscopy (SEM) has been an indispensable tool for visualizing these features.

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Formation

Investigations using SEM have revealed that this compound, when synthesized, often forms spherical aggregates of crystallites . researchgate.net More detailed studies on various tengerite-type rare earth carbonates have described the morphology as being composed of bidimensional rod-like particles that group together to form agglomerates . researchgate.net

SEM micrographs of holmium carbonate nanoparticles synthesized via a precipitation method show that the individual nanoparticles can have varied morphologies, which then cluster together to form larger aggregates. researchgate.net The surface topography of these aggregates is typically rough, reflecting the underlying structure of the assembled primary particles. The formation of these aggregates is a common phenomenon in precipitation reactions and is influenced by factors such as reactant concentrations, temperature, and stirring rate.

Formation of Nano- and Micro-sized Particles

The synthesis of this compound with controlled particle sizes, ranging from the nanometer to the micrometer scale, is an area of active research. The precipitation method is a commonly employed technique to produce these materials. researchgate.netmetall-mater-eng.com By carefully controlling the reaction conditions, it is possible to influence the nucleation and growth processes, thereby tailoring the final particle size.

For the formation of nano-sized particles , rapid nucleation is typically favored over crystal growth. This can be achieved by using higher reactant concentrations and ensuring rapid mixing. researchgate.net The synthesis of holmium carbonate nanoparticles has been demonstrated through such precipitation routes. researchgate.net

Conversely, the formation of micro-sized particles generally involves promoting crystal growth over nucleation. This can be accomplished by using lower reactant concentrations, slower addition rates of reactants, and controlling the temperature to allow for the orderly growth of larger crystals. While specific studies focusing on the synthesis of holmium carbonate microparticles are less common, the general principles of crystallization suggest that such particles can be obtained by modifying the precipitation parameters. mdpi.com The ability to produce both nano- and micro-sized particles of this compound is crucial for its potential applications in various fields.

Coordination Environment of Holmium(III) in this compound Structures

This compound, particularly in its common tengerite-type structure, exhibits a well-defined and complex coordination environment for the holmium(III) ion. researchgate.netresearchgate.net Structural characterization based on X-ray powder diffraction (XRD) data for isostructural rare earth carbonates reveals a three-dimensional framework built from polyhedra of the rare earth atoms linked by carbonate ions. researchgate.netscientifiq.ai

The coordination sphere of the Ho(III) ion is therefore a complex polyhedron formed by oxygen atoms from surrounding water molecules and these differently coordinated carbonate groups.

| Parameter | Description | Source |

|---|---|---|

| Central Ion | Holmium(III) (Ho³⁺) | researchgate.net |

| Coordination Number | 9 | researchgate.netscientifiq.ai |

| Coordinating Ligands | Carbonate Ions (CO₃²⁻), Water (H₂O) | researchgate.netresearchgate.net |

| Carbonate Binding Modes | Bidentate and Unidentate | researchgate.net |

| Overall Structure | A 3D framework of nine-fold coordinated Ho(III) polyhedra linked by carbonate ions. | researchgate.netscientifiq.ai |

Relationship between Synthesis Conditions and Resulting Crystallography and Morphology

The crystallographic phase and morphology of this compound are directly influenced by the conditions employed during its synthesis. researchgate.netnih.gov Research has demonstrated that specific polymorphs and particle shapes can be targeted by controlling parameters such as the precipitation agent, temperature, and reaction method. researchgate.netresearchgate.net

One common method for synthesizing crystalline hydrated holmium carbonate is through precipitation using ammonium (B1175870) bicarbonate as the precipitating agent. researchgate.net This approach yields hydrated normal carbonates that adopt a tengerite-type structure. researchgate.net Morphologically, the product consists of spherical aggregates which, upon closer inspection with scanning electron microscopy (SEM), are revealed to be composed of smaller crystallites. researchgate.net

Hydrothermal synthesis is another effective method for producing rare earth carbonates with a tengerite-type structure. researchgate.net For rare earths ranging from neodymium to erbium, including holmium, hydrothermal treatment at low temperatures (e.g., 120 °C) using metal nitrates and ammonium carbonates as precursors successfully yields the tengerite phase. researchgate.net The morphology observed for these hydrothermally synthesized carbonates is distinct from the spherical aggregates of precipitation methods. It is characterized by the presence of two-dimensional, rod-like particles that group together to form larger agglomerates. researchgate.netscientifiq.ai This rod-like morphology is reported to be a typical characteristic of tengerite crystals formed under these conditions. researchgate.net

The selection of the resulting crystalline phase (e.g., tengerite vs. lanthanite) is highly dependent on factors such as temperature and the specific ionic radius of the rare earth element . nih.govnih.gov

| Synthesis Method | Key Parameters | Resulting Crystal Structure | Observed Morphology | Source |

|---|---|---|---|---|

| Precipitation | Ammonium bicarbonate as precipitant | Tengerite-type | Spherical aggregates of crystallites | researchgate.net |

| Hydrothermal Synthesis | Low temperature (e.g., 120 °C); Metal nitrates and ammonium carbonates as precursors | Tengerite-type | Bidimensional, rod-like particles grouped in agglomerates | researchgate.netscientifiq.ai |

Spectroscopic and Advanced Analytical Characterization of Holmium Carbonate Hydrate

Vibrational Spectroscopy: Infrared (IR) Analysis of Carbonate Ligands

Infrared (IR) spectroscopy serves as a critical tool for investigating the local chemical environment within holmium carbonate hydrate (B1144303), particularly the coordination of the carbonate (CO₃²⁻) anions to the holmium (Ho³⁺) cation. The vibrational modes of the carbonate ion are sensitive to its binding mode, providing a spectroscopic fingerprint that can distinguish between different coordination geometries. acs.org

The symmetry of the free carbonate ion (D₃h) is reduced upon coordination to a metal center. This lowering of symmetry results in the splitting of degenerate vibrational modes and the activation of modes that are otherwise IR-inactive, offering valuable structural insights. ijcce.ac.ir

Identification of Bidentate and Unidentate Carbonate Coordination Modes

In rare earth carbonates, including holmium carbonate hydrate, the carbonate ligand can bind to the metal ion in a unidentate fashion (through one oxygen atom) or a bidentate fashion (through two oxygen atoms). ijcce.ac.ir The separation (Δν) between the two highest frequency stretching bands of the carbonate group in the IR spectrum is a diagnostic indicator of its coordination mode. acs.org

Bidentate Coordination: This mode typically results in a larger splitting of the vibrational bands. Theoretical and experimental studies on various metal carbonates show that the splitting of degenerate modes is more significant in bidentate complexes compared to unidentate ones. ijcce.ac.ir

Unidentate Coordination: This mode of coordination leads to a smaller separation between the split vibrational bands. ijcce.ac.ir

The following table provides a generalized representation of the expected IR frequencies for different carbonate coordination modes based on studies of various metal carbonates.

| Vibrational Mode | Free Carbonate (D₃h) Approx. Frequency (cm⁻¹) | Unidentate (C₂ᵥ) Approx. Frequency (cm⁻¹) | Bidentate (C₂ᵥ) Approx. Frequency (cm⁻¹) |

| ν₁ (Symmetric Stretch) | 1063 (IR inactive) | ~1070 - 1030 | ~1040 - 1020 |

| ν₂ (Out-of-plane Bend) | 879 | ~860 - 850 | ~840 - 830 |

| ν₃ (Asymmetric Stretch) | 1415 | ~1500 - 1470 & ~1370 - 1340 | ~1570 - 1520 & ~1280 - 1250 |

| ν₄ (In-plane Bend) | 680 | ~700 - 680 & ~670 - 650 | ~760 - 740 & ~730 - 710 |

Note: The exact frequencies can vary depending on the specific metal and crystal structure.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Decomposition Pathway Delineation

Thermal analysis methods are crucial for determining the thermal stability and decomposition mechanism of this compound. Thermogravimetric Analysis (TGA) measures the mass change of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material. abo.fimt.com

The thermal decomposition of rare earth carbonates, including this compound, is a multi-step process. mdpi.com The initial stage involves the loss of water of hydration, which is observed as a mass loss in the TGA curve and an endothermic peak in the DTA curve. abo.fi At higher temperatures, the anhydrous carbonate decomposes, often through intermediate oxycarbonate phases, to ultimately yield the stable holmium(III) oxide (Ho₂O₃). mdpi.comustb.edu.cn The decomposition pathway for rare earth carbonates generally follows these steps: dehydration, followed by the sequential loss of carbon dioxide to form oxycarbonates and finally the oxide. mdpi.com The specific temperatures for these decomposition steps can be influenced by factors such as the heating rate and the surrounding atmosphere. polymtl.ca

Elemental and Compositional Analysis Methodologies for this compound Purity and Stoichiometry

Accurate determination of the elemental composition and stoichiometry is vital for confirming the purity of this compound.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique for quantitative elemental analysis. scientific.net For the analysis of this compound, the sample is dissolved, and the resulting solution is introduced into an argon plasma. The high temperature of the plasma excites the holmium atoms, which then emit light at characteristic wavelengths. The intensity of this emission is proportional to the concentration of holmium in the sample, allowing for precise quantification. iaea.orgosti.gov

Glow Discharge Mass Spectrometry (GDMS) and X-ray Fluorescence (XRF)

Glow Discharge Mass Spectrometry (GDMS) is a powerful tool for direct solid analysis, capable of quantifying trace and ultra-trace element impurities, thus providing a comprehensive assessment of the material's purity.

X-ray Fluorescence (XRF) is another valuable non-destructive technique for elemental analysis. researchgate.net It can be used to determine the concentration of rare earth elements in various matrices. iaea.orgrigaku.com While it may require calibration with appropriate standards, XRF offers a rapid method for compositional analysis without the need for sample dissolution. rigaku.com

Combustion Analysis and Ignition to Holmium Oxide

Combustion analysis is a standard method for determining the carbon content in a material. eltra.com The sample is combusted in a stream of oxygen, and the evolved carbon dioxide is measured, allowing for the calculation of the carbonate content in the original this compound. vinca.rsdoaj.org

Ignition to holmium oxide is a classic gravimetric method for determining the holmium content. A precisely weighed sample of this compound is heated to a high temperature, ensuring complete conversion to the thermally stable holmium(III) oxide (Ho₂O₃). sigmaaldrich.com From the final mass of the oxide, the initial holmium content can be accurately calculated, providing a reliable measure of the compound's stoichiometry.

Electronic Absorption Spectroscopy for Holmium(III) Complexes

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for characterizing Holmium(III) complexes. scholaris.ca The absorption spectrum of the Ho³⁺ ion is distinguished by a series of sharp, narrow absorption bands, which arise from f-f electronic transitions within the 4f electron shell. nih.govacs.org These transitions are formally forbidden by the Laporte selection rule, which results in characteristically low molar absorptivity.

The positions of these absorption peaks are largely independent of the ligand environment, making them a reliable fingerprint for identifying the presence of the Ho³⁺ ion. researchgate.net However, subtle shifts in peak position and changes in intensity (the hypersensitive transitions) can provide information about the coordination environment and symmetry of the holmium complex.

The UV-Vis absorption spectrum of holmium ions in solution typically displays multiple peaks in the visible and ultraviolet regions. researchgate.net For instance, aqueous solutions of Holmium(III) exhibit characteristic absorption bands at wavelengths including approximately 361 nm, 417 nm, 450 nm, 537 nm, and 641 nm. researchgate.netresearchgate.net These well-defined peaks are so reliable that holmium oxide solutions are frequently used as a wavelength calibration standard for UV-Vis spectrophotometers. fishersci.fisigmaaldrich.com

Research into the interaction of Holmium(III) ions with biomolecules, such as DNA, has utilized UV-Vis spectroscopy to observe changes in the absorption spectra upon binding, indicating complex formation. nih.gov In one study, the absorption spectrum of Ho³⁺ was recorded in the presence and absence of DNA, with spectroscopic changes confirming the interaction between the metal ion and the biological macromolecule. nih.gov

The table below summarizes some of the characteristic f-f transitions for the aqueous Holmium(III) ion observed in absorption spectroscopy.

Table 1: Characteristic Electronic Absorption Bands of Aqueous Ho³⁺

| Wavelength (nm) | Transition from ⁵I₈ Ground State to Excited State |

|---|---|

| ~420 | ⁵G₅ |

| ~450 | ⁵F₁, ⁵G₆ |

| ~470 | ³K₈ |

| ~480 | ⁵F₂ |

| ~490 | ⁵F₃ |

| ~537 | ⁵F₄, ⁵S₂ |

| ~641 | ⁵F₅ |

Data compiled from various spectroscopic studies of Holmium(III) complexes. nih.govresearchgate.net

Application of Advanced Spectroscopic Techniques for Comprehensive Characterization

A single analytical technique is often insufficient to fully characterize a complex material like this compound. Therefore, a suite of advanced spectroscopic methods is employed to gain a comprehensive understanding of its composition, structure, and properties. nih.govunizar-csic.es

Luminescence Spectroscopy: Holmium(III) complexes are known for their characteristic luminescence properties, emitting light in both the visible and near-infrared (NIR) regions. mdpi.com Photoluminescence (PL) spectroscopy is a powerful tool for investigating these properties. The emission spectrum is typically characterized by sharp lines resulting from f-f transitions. researchgate.netmdpi.com For example, a common emission band for Ho³⁺ is observed around 661 nm, which corresponds to the ⁵F₅ → ⁵I₈ transition. mdpi.com Other observed emissions can be assigned to transitions from higher energy states, such as (⁵F₄, ⁵S₂) → ⁵I₈. mdpi.com The excitation spectrum, which measures the emission intensity at a specific wavelength while varying the excitation wavelength, often mirrors the absorption spectrum, confirming the energy levels involved in the luminescence process. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are crucial for identifying the molecular vibrations within this compound. nih.govresearchgate.net These techniques provide direct information about the carbonate (CO₃²⁻) anions and the water of hydration (H₂O).

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy can identify the vibrational modes of the carbonate ion, such as the symmetric stretching, out-of-plane bending, and antisymmetric stretching modes. It is also highly sensitive to the stretching and bending vibrations of water molecules, which helps to confirm the hydrated nature of the compound. unizar-csic.es

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. nih.gov It is particularly effective for studying the symmetric stretching mode of the carbonate ion, which typically appears as a strong, sharp band. daneshyari.commsaweb.org The technique can also provide information on the lattice modes, which involve the vibrations of the entire crystal structure. msaweb.org Studies on analogous hydrated carbonate minerals provide a framework for interpreting the vibrational spectra of this compound. nih.govresearchgate.net

Advanced Mass Spectrometry and Ion Spectroscopy: Techniques like Infrared Ion Spectroscopy (IRIS) represent the cutting edge of characterization. IRIS combines mass spectrometry with infrared spectroscopy to obtain vibrational spectra of mass-selected ions in the gas phase. This method has been used to probe the coordination geometries of holmium-containing complexes at a detailed molecular level, providing insights that are difficult to obtain from bulk analysis. rsc.orgnih.gov

The combination of these advanced spectroscopic techniques provides a powerful toolkit for the in-depth characterization of this compound, from its electronic structure to its molecular and crystalline framework.

Table 2: Summary of Advanced Spectroscopic Techniques for this compound Characterization

| Spectroscopic Technique | Information Obtained |

|---|---|

| Luminescence Spectroscopy | Electronic transitions, energy level structure, emission properties. mdpi.com |

| Infrared (IR) Spectroscopy | Vibrational modes of carbonate and water molecules, functional group identification. nih.gov |

| Raman Spectroscopy | Symmetric vibrational modes of carbonate, crystal lattice vibrations, complementary data to IR. researchgate.netdaneshyari.com |

| Infrared Ion Spectroscopy (IRIS) | Detailed molecular-level coordination geometry of isolated complex ions. rsc.org |

Thermal Decomposition Mechanisms of Holmium Carbonate Hydrate

Dehydration Processes and the Influence of Hydration Level Variability

The initial stage in the thermal decomposition of holmium carbonate hydrate (B1144303) is dehydration, the release of its water of hydration. The general formula is represented as Ho₂(CO₃)₃·xH₂O, where 'x' can vary depending on the synthesis and storage conditions, leading to variability in the initial mass loss during thermogravimetric analysis (TGA). This variability is a critical factor as it affects the starting composition and subsequent decomposition temperatures.

The dehydration process typically occurs at relatively low temperatures, beginning below 100°C and often completing before 250-300°C. mdpi.comresearchgate.net The water molecules are generally weakly bound within the crystal lattice. jst.go.jp Thermogravimetric (TG) and Differential Thermal Analysis (DTA) curves for holmium carbonate nanoparticles show an initial weight loss in the lower temperature range, corresponding to the removal of these water molecules. researchgate.net For heavier rare earth carbonates, the dehydration process is known to occur at lower temperatures compared to their lighter counterparts. mdpi.com

The process can occur in single or multiple steps, reflecting the different binding energies of the water molecules within the structure. The TG/DTA analysis of holmium carbonate nanoparticles under a nitrogen atmosphere at a heating rate of 5 °C/min indicates a significant weight loss step beginning at low temperatures, attributable to this dehydration process. researchgate.net

Table 1: Dehydration Data from Thermal Analysis of Holmium Carbonate Nanoparticles

| Temperature Range (°C) | Process | Atmosphere | Heating Rate (°C/min) |

|---|---|---|---|

| < 250 | Dehydration (Loss of H₂O) | Nitrogen | 5 |

Data interpreted from TG/DTA curves presented in related studies. researchgate.net

Decarbonation Pathways and Formation of Intermediate Oxycarbonate Phases (e.g., Ho₂O₂(CO₃))

Following dehydration, the anhydrous holmium carbonate undergoes decarbonation at higher temperatures. While some studies on holmium carbonate decomposition at specific heating rates have reported no stable intermediates, the generally accepted pathway for many rare earth carbonates involves the formation of intermediate oxycarbonate phases. mdpi.com High heating rates are known to mask the existence of these transient compounds. mdpi.com

The decarbonation process for rare earth carbonates typically follows a sequential loss of carbon dioxide, leading to the formation of progressively more oxide-rich intermediates. A general pathway can be described as:

Formation of Anhydrous Carbonate: Ho₂(CO₃)₃·xH₂O → Ho₂(CO₃)₃ + xH₂O

Formation of Dioxymonocarbonate: 2Ho₂(CO₃)₃ → 2Ho₂O₂(CO₃) + 4CO₂ (This step may involve other oxycarbonate intermediates like Ho₂O(CO₃)₂).

Final Decomposition: Ho₂O₂(CO₃) → Ho₂O₃ + CO₂

The stability of these intermediate phases, such as the dioxymonocarbonate (also referred to as dioxocarbonate or oxycarbonate), decreases with the increasing atomic number of the rare earth element. mdpi.com Therefore, for holmium, these intermediates are expected to decompose at lower temperatures compared to those of lighter rare earths like lanthanum or neodymium. The precise identification of these intermediates requires controlled heating rates and sensitive analytical techniques.

Formation of Holmium(III) Oxide (Ho₂O₃) as the Final Decomposition Product

The final, thermally stable product of the decomposition of holmium carbonate hydrate under air or inert atmospheres is holmium(III) oxide (Ho₂O₃). mdpi.comscirp.org This solid residue is typically a yellowish powder. stet-review.org The formation of Ho₂O₃ marks the completion of the decarbonation process, where all carbonate groups have been removed as CO₂.

Ho₂(CO₃)₃ → Ho₂O₃ + 3CO₂

The temperature at which the final oxide is formed can vary but is generally observed to be complete around 600°C to 800°C, depending on factors like heating rate and atmosphere. scirp.orgresearchgate.net

Kinetic Studies of this compound Thermal Decomposition

The study of the kinetics of thermal decomposition provides quantitative insights into the reaction rates, activation energies, and mechanisms of the process. These kinetic parameters are typically determined by analyzing thermogravimetric data obtained under non-isothermal conditions at several different heating rates. acs.orgscielo.br Common methods for kinetic analysis include model-free isoconversional methods (like Flynn-Wall-Ozawa) and model-fitting approaches. researchgate.netmdpi.com

For the decomposition of rare earth carbonates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) are calculated for the distinct steps of dehydration and decarbonation. akjournals.com Studies on various rare earth compounds, including carbonates and fluorocarbonates, have determined these parameters, although specific, detailed kinetic data for this compound is not extensively documented in isolation. However, the principles and methodologies are directly applicable. For instance, a study on praseodymium and lanthanum carbonates calculated activation energies for both dehydration and decarbonization steps. akjournals.com The kinetic analysis of a mixed rare earth concentrate containing bastnaesite revealed an activation energy of 177–230 kJ mol⁻¹ for the decomposition. acs.org

Table 2: Illustrative Kinetic Parameters for Thermal Decomposition of Related Rare Earth Compounds

| Compound | Decomposition Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) |

|---|---|---|---|

| Pr₂(CO₃)₃·8H₂O | Decarbonization | 292.7 | - |

| La₂(CO₃)₃·8H₂O | Decarbonization | ~Constant | ~Constant |

| HoFC₂O₄·4H₂O | Dehydration (Step 1) | 103.0 - 109.3 | 11.9 - 12.8 |

Data from a kinetic study on various rare earth compounds to illustrate typical values. akjournals.com

These kinetic studies help in understanding the reaction mechanism, which can be controlled by processes like nucleation, geometric contraction, or diffusion. scielo.brakjournals.com

Influence of Atmospheric Conditions and Heating Rate on Decomposition Profile

The profile of the thermal decomposition of this compound is highly sensitive to the surrounding atmosphere and the rate at which the temperature is increased. mdpi.com

Influence of Atmospheric Conditions: The composition of the purge gas can significantly alter the decomposition temperatures and even the reaction pathway.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds as described in the previous sections. The partial pressure of CO₂ produced by the reaction is low, allowing decomposition to proceed at its characteristic temperatures. researchgate.netkit.edu

Oxidizing Atmosphere (e.g., Air): For most rare earth carbonates, the decomposition in air is similar to that in nitrogen, as the oxides are already in a stable oxidation state (Ho³⁺).

CO₂ Atmosphere: The presence of external CO₂ in the atmosphere will suppress the decarbonation steps. mdpi.com According to Le Chatelier's principle, an increased concentration of a product gas (CO₂) will shift the equilibrium of the decomposition reaction (e.g., Ho₂O₂(CO₃) ⇌ Ho₂O₃ + CO₂) to the left, requiring higher temperatures to achieve the same degree of decomposition. mdpi.comnih.gov

Vacuum: Decomposing the material under vacuum will have the opposite effect of a CO₂ atmosphere, facilitating the removal of gaseous products and thus lowering the decomposition temperatures. mdpi.com

Influence of Heating Rate: The heating rate used in thermogravimetric analysis has a profound effect on the observed decomposition temperatures.

Higher Heating Rates: Increasing the heating rate generally shifts the decomposition peaks to higher temperatures. stet-review.orgacs.org This is a kinetic effect, as the system has less time to reach thermal equilibrium at each temperature.

Lower Heating Rates: Slower heating rates provide better resolution of intermediate steps that might otherwise be merged or obscured at higher rates. mdpi.com This is particularly important for identifying transient phases like the oxycarbonates. For example, studies on calcite (CaCO₃) have shown that the temperature for the maximum rate of decomposition can shift by over 100°C when the heating rate is increased from 2°C/min to 30°C/min. stet-review.org

Table 3: Effect of Heating Rate on Calcite Decomposition Temperature

| Heating Rate (°C/min) | Temperature of Max. CO₂ Release (°C) |

|---|---|

| 2 | 675 |

| 5 | - |

| 20 | - |

| 30 | 790 |

Data for Calcite (CaCO₃) from Rock-Eval® analysis, illustrating the general principle of heating rate influence. stet-review.org

Therefore, for a complete and accurate characterization of the thermal decomposition of this compound, it is essential to specify and control both the atmospheric conditions and the heating rate.

Theoretical and Computational Investigations of Holmium Carbonate Hydrate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Bonding Characteristics

Ab initio calculations, which are performed from first principles without empirical data, can elucidate the intricate interactions between the holmium (Ho³⁺) ion, carbonate (CO₃²⁻) anions, and water (H₂O) molecules of hydration. nih.gov These calculations can determine bond lengths, bond angles, and the partial charges on each atom, offering a detailed picture of the covalent and ionic character of the bonds within the crystal lattice. uctm.edu For instance, the interaction between the highly positive holmium ion and the oxygen atoms of the carbonate and water ligands is expected to have a significant ionic character.

DFT calculations, on the other hand, are particularly useful for analyzing the electronic band structure and density of states (DOS). youtube.com These analyses can predict whether holmium carbonate hydrate (B1144303) behaves as an insulator, semiconductor, or metal, although it is strongly expected to be an insulator. The DOS provides information about the available electronic states at different energy levels, which is crucial for understanding the material's optical and electronic properties. youtube.com Furthermore, these calculations can model the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—to assess the chemical reactivity of the compound. uctm.edu

A theoretical investigation would likely involve optimizing the geometry of the holmium carbonate hydrate unit cell to find its most stable configuration. This would be followed by calculations of the electronic properties. The bonding characteristics can be further analyzed through techniques like the Atoms in Molecules (AIM) theory, which defines atomic basins and characterizes the nature of chemical bonds based on the topology of the electron density. nih.gov

Below is an illustrative data table summarizing the types of parameters that would be obtained from DFT and ab initio calculations for this compound, based on typical studies of similar compounds.

| Calculated Parameter | Significance | Typical Method |

| Lattice Parameters (a, b, c, α, β, γ) | Defines the size and shape of the unit cell, allowing for comparison with experimental crystallographic data. | Geometry Optimization (DFT, Ab Initio) |

| Bond Lengths (Ho-O, C-O, O-H) | Provides insight into the strength and nature of the chemical bonds within the structure. uctm.edu | Geometry Optimization (DFT, Ab Initio) |

| Bond Angles (O-Ho-O, O-C-O, H-O-H) | Determines the coordination geometry around the central holmium ion and the geometry of the carbonate and water molecules. | Geometry Optimization (DFT, Ab Initio) |

| Mulliken/Bader Atomic Charges | Indicates the degree of charge transfer between atoms, revealing the ionic or covalent nature of the bonds. | Population Analysis (DFT, Ab Initio) |

| Band Gap Energy | Determines the electronic properties of the material (insulator, semiconductor). youtube.com | Electronic Structure Calculation (DFT) |

| Density of States (DOS) | Shows the distribution of electronic states at different energy levels, explaining electronic transitions and optical properties. youtube.com | Electronic Structure Calculation (DFT) |

Molecular Dynamics Simulations for Structural Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structural dynamics, stability, and phase behavior of materials like this compound at an atomistic level. researchgate.netresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the crystal lattice and its interactions with its environment.

A key application of MD simulations for this compound would be to study its thermal stability. By simulating the system at various temperatures, researchers can observe the onset of structural changes, such as dehydration or decomposition. These simulations can reveal the specific mechanisms of water loss, for example, whether it occurs in a stepwise manner and from which crystallographic sites the water molecules are preferentially removed. The stability of the crystal lattice can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over time.

MD simulations are also invaluable for understanding the behavior of this compound in aqueous solutions. figshare.com Such simulations can elucidate the dissolution process by modeling the interactions between the crystal surface and water molecules. They can also provide insights into the hydration shell of the dissolved Ho³⁺ and CO₃²⁻ ions, including the coordination numbers and residence times of water molecules around these ions. uea.ac.uk This information is crucial for understanding the reactivity and bioavailability of the compound in aqueous environments.

Furthermore, MD simulations can be used to calculate various thermodynamic and transport properties. For instance, diffusion coefficients of water molecules within the hydrate structure can be determined, which is important for understanding the kinetics of hydration and dehydration processes. Mechanical properties, such as the bulk modulus and elastic constants, can also be estimated from fluctuations in the simulation box volume and shape.

The table below illustrates the types of insights that can be gained from MD simulations of this compound.

| Simulation Focus | Investigated Properties | Key Insights |

| Thermal Stability | Structural transitions, dehydration temperatures, decomposition pathways. | Understanding the material's response to heat and predicting its thermal decomposition products. |

| Structural Dynamics | Vibrational modes, atomic displacements, conformational changes. | Characterizing the flexibility of the crystal lattice and the movement of constituent ions and molecules. |

| Hydration/Dehydration Kinetics | Water diffusion pathways, activation energies for water transport. | Elucidating the mechanisms and rates at which the material gains or loses water. |

| Aqueous Dissolution | Surface interactions with water, ion solvation, hydration shell structure. uea.ac.uk | Predicting the solubility and behavior of the compound in water. |

| Mechanical Properties | Elastic constants, bulk modulus, stress-strain relationships. | Assessing the material's response to mechanical stress and its overall rigidity. |

Thermodynamic Modeling of Phase Equilibria and Formation Energetics

Thermodynamic modeling provides a macroscopic understanding of the stability and formation of this compound under various conditions of temperature, pressure, and chemical composition. This approach involves the use of thermodynamic principles and data to predict phase equilibria, reaction energetics, and the stability fields of different solid phases.

A crucial aspect of the thermodynamic modeling of this compound is the determination of its standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). ird.fr These fundamental thermodynamic quantities can be determined experimentally through calorimetry or estimated using theoretical methods. Once known, they can be used to predict the spontaneity of formation reactions and the equilibrium constants for reactions involving this compound.

Thermodynamic models can be used to construct phase diagrams, such as Pourbaix (Eh-pH) diagrams and activity-activity diagrams, which illustrate the stability fields of this compound in aqueous solutions as a function of pH, redox potential, and the activities of dissolved species like Ho³⁺ and carbonate. cetjournal.it These diagrams are essential for understanding the geochemical behavior of holmium and the conditions under which this compound will precipitate or dissolve in natural and industrial systems.

The formation energetics of this compound can be investigated by considering the thermodynamics of the precipitation reaction, typically involving the reaction of a soluble holmium salt with a carbonate source. Thermodynamic models can predict the supersaturation conditions required for nucleation and crystal growth. mdpi.com The influence of temperature on solubility can be modeled using the van't Hoff equation, allowing for the prediction of how solubility changes with temperature.

Furthermore, thermodynamic modeling can be applied to understand the phase equilibria between different hydrated forms of holmium carbonate (e.g., with varying numbers of water molecules) and between the hydrated and anhydrous forms. ird.fr By comparing the Gibbs free energies of these different phases, it is possible to predict which form is the most stable under specific conditions.

The following table summarizes key thermodynamic parameters and their significance in the study of this compound.

| Thermodynamic Parameter | Definition | Significance for this compound |

| Gibbs Free Energy of Formation (ΔG°f) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. ird.fr | Determines the thermodynamic stability of the compound relative to its elements and is used to predict the spontaneity of reactions. |

| Enthalpy of Formation (ΔH°f) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Indicates whether the formation reaction is exothermic or endothermic. |

| Standard Entropy (S°) | The absolute entropy of one mole of a substance in its standard state. | Contributes to the Gibbs free energy and reflects the degree of disorder in the crystal structure. |

| Solubility Product (Ksp) | The equilibrium constant for the dissolution of a solid substance into an aqueous solution. | Quantifies the solubility of this compound in water. |

| Phase Diagram | A graphical representation of the physical states of a substance under different conditions of temperature and pressure. | Shows the stability fields of different phases (solid, liquid, gas) and hydrated forms of holmium carbonate. |

Prediction of Coordination Geometries and Ligand Interactions

Theoretical methods are instrumental in predicting the coordination geometry around the holmium ion and the nature of interactions with its surrounding ligands (carbonate ions and water molecules) in this compound. These predictions are fundamental to understanding the compound's structure and properties.

The coordination geometry describes the spatial arrangement of the ligand atoms that are directly bonded to the central holmium ion. wikipedia.org For rare-earth elements like holmium, high coordination numbers (typically 8 or 9, but can vary) are common due to their large ionic radii. The preferred coordination geometry can be predicted using computational models, which minimize the energy of the system to find the most stable atomic arrangement. Common geometries for high coordination numbers include the square antiprism, dodecahedron, and tricapped trigonal prism. libretexts.org

Quantum chemical calculations, such as DFT, can provide detailed information about the ligand interactions. nih.gov These calculations can quantify the strength of the Ho-O bonds with both the carbonate and water ligands. The carbonate ion can act as a monodentate (binding through one oxygen atom), bidentate (binding through two oxygen atoms to the same metal center), or bridging ligand (binding to two different metal centers). Theoretical modeling can help determine the preferred coordination mode of the carbonate ligands in the specific crystal structure of this compound.

The table below outlines the aspects of coordination and ligand interactions that can be predicted theoretically.

| Aspect of Coordination/Interaction | Description | Theoretical Predictive Methods |

| Coordination Number | The number of ligand atoms directly bonded to the central holmium ion. wikipedia.org | Energy minimization calculations (DFT, Molecular Mechanics). |

| Coordination Geometry | The three-dimensional arrangement of the ligand atoms around the holmium ion (e.g., square antiprism, tricapped trigonal prism). libretexts.org | Geometry optimization (DFT), Valence Shell Electron Pair Repulsion (VSEPR) theory (for simpler cases). |

| Ligand Coordination Mode | The way in which the carbonate ligand binds to the holmium ion (monodentate, bidentate, bridging). | DFT calculations, analysis of electron density. |

| Bond Strengths | The energy required to break the bonds between the holmium ion and the oxygen atoms of the ligands. | Bond energy calculations (DFT). |

| Hydrogen Bonding Network | The network of hydrogen bonds between water molecules, carbonate ions, and coordinated water molecules. nih.gov | MD simulations, geometry optimization with analysis of intermolecular interactions. |

| Ligand Field Effects | The effect of the ligands on the electronic structure of the holmium ion. | Ligand Field Theory calculations, DFT. |

Theoretical-Experimental Correlation in Crystal Growth Mechanisms and Morphological Evolution

The correlation between theoretical predictions and experimental observations is crucial for a comprehensive understanding of the crystal growth mechanisms and morphological evolution of this compound. By integrating computational modeling with experimental data, a more detailed picture of the crystallization process can be achieved.

Theoretical models can simulate the nucleation and growth of this compound crystals from solution. For instance, classical nucleation theory can be used to predict the critical nucleus size and the energy barrier for nucleation. More advanced computational techniques, such as MD simulations, can provide atomistic insights into the early stages of crystal formation, including the aggregation of ions and the formation of pre-nucleation clusters. nih.gov

The morphology, or external shape, of a crystal is determined by the relative growth rates of its different crystallographic faces. Theoretical models can predict crystal morphology by calculating the surface energies of different crystal faces. According to the Bravais-Friedel-Donnay-Harker (BFDH) law, faces with higher surface energy tend to grow faster and may eventually disappear, while faces with lower surface energy grow slower and are more likely to be expressed in the final crystal shape. These predictions can be compared with experimental observations from techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). researchgate.net

The table below illustrates how theoretical and experimental approaches can be correlated to study crystal growth and morphology.

| Phenomenon | Theoretical Approach | Experimental Technique | Correlated Insights |

| Nucleation | Classical Nucleation Theory, MD simulations of ion clustering. nih.gov | In-situ light scattering, turbidity measurements. | Understanding the initial stages of crystal formation and the factors controlling nucleation rates. |

| Crystal Growth Kinetics | Kinetic Monte Carlo simulations, population balance modeling. | Measurement of crystal size distribution over time, atomic force microscopy (AFM) of surface growth. | Quantifying the rates of crystal growth and the mechanisms of layer deposition on crystal surfaces. |

| Crystal Morphology | Calculation of surface energies (DFT), BFDH model. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM). researchgate.net | Predicting and explaining the observed crystal shapes and how they are influenced by synthesis conditions. |

| Effect of Impurities | MD simulations of impurity adsorption on crystal surfaces. acs.org | Crystallization experiments with controlled addition of impurities, analysis of resulting morphology. | Identifying the specific interactions between impurities and crystal faces that lead to morphological changes. |

| Polymorphism | Calculation of the relative thermodynamic stabilities of different crystal structures (polymorphs). | X-ray Diffraction (XRD), Raman spectroscopy. | Predicting and identifying the formation of different crystalline phases under various conditions. |

Applications and Functional Materials Research Involving Holmium Carbonate Hydrate

Precursor Material for Advanced Holmium Compounds Synthesis

As a water-insoluble source of holmium, holmium carbonate hydrate (B1144303) is an excellent starting point for producing other holmium compounds. americanelements.com By heating (calcination), it can be cleanly converted into holmium oxide, releasing carbon dioxide and water. americanelements.com Alternatively, treating it with dilute acids allows for the synthesis of corresponding holmium salts. americanelements.com This versatility is paramount for creating the high-purity holmium materials required for specialized applications.

The thermal decomposition of holmium carbonate hydrate is a primary route for synthesizing holmium(III) oxide (Ho₂O₃). researchgate.net This process is valued for its simplicity and ability to produce fine, high-purity oxide powders, which are essential for various advanced applications. Holmium oxide is a significant material in optics and magnetics due to the unique properties of the holmium ion (Ho³⁺).

Detailed Research Findings: Holmium oxide exhibits distinct optical properties, characterized by sharp absorption bands, which allow it to impart dramatic color changes to materials depending on the lighting conditions. glazy.org In daylight, it typically provides a tannish-yellow color, but under trichromatic light, it can appear fiery orange-red. glazy.org This property is exploited in the creation of specialized optical filters and calibration standards for spectrophotometers. azom.comamericanelements.com

From a magnetic standpoint, holmium possesses the highest magnetic moment of any naturally occurring element. azom.comamericanelements.com This exceptional magnetic strength is harnessed in the creation of powerful permanent magnets and magnetic flux concentrators, which are devices used to create and focus intense magnetic fields for applications like Magnetic Resonance Imaging (MRI). stanfordmaterials.compurdue.edu The synthesis of high-purity holmium oxide from the carbonate precursor is a crucial first step in manufacturing these advanced magnetic components. stanfordmaterials.com

| Application Area | Specific Use | Relevant Property of Holmium |

|---|---|---|

| Optical Materials | Coloring agent for specialty glass and cubic zirconia (yellow/red) | Sharp optical absorption bands glazy.orgamericanelements.com |

| Calibration standards for optical spectrophotometers | Distinctive absorption peaks americanelements.com | |

| Magnetic Materials | Component in high-strength permanent magnets | Highest magnetic moment of any natural element azom.com |

| Magnetic flux concentrators for generating strong magnetic fields | Exceptional magnetic strength azom.comstanfordmaterials.com |

This compound is a convenient starting material for synthesizing other important holmium compounds like holmium(III) fluoride (B91410) (HoF₃) and holmium(III) nitrate (B79036) (Ho(NO₃)₃). The synthesis process leverages the basic nature of the carbonate anion.

Holmium(III) Nitrate: By reacting holmium carbonate with nitric acid, holmium nitrate is formed, with carbon dioxide and water as byproducts. Holmium nitrate is a water-soluble holmium source, making it useful in solution-based synthesis routes for catalysts and other materials. wikipedia.org

Holmium(III) Fluoride: Similarly, reacting holmium carbonate with hydrofluoric acid yields holmium(III) fluoride, a water-insoluble compound crucial for oxygen-sensitive applications. americanelements.com HoF₃ is used in the production of arc lighting, lasers, and as a component in fluoride glasses. americanelements.comamericanelements.com

Role in Specialty Glass and Ceramics for Tailored Optical and Magnetic Properties

Holmium compounds derived from holmium carbonate are used as additives in the manufacturing of specialty glass and ceramics to confer specific optical and magnetic characteristics. theoremchem.comfishersci.com Holmium oxide, produced from the calcination of the carbonate, is a key colorant. stanfordmaterials.comtheoremchem.com

In ceramics, various carbonates are used as raw materials for glazes. digitalfire.comepa.gov During firing, these carbonates decompose, releasing carbon dioxide and integrating the metal oxide into the glass matrix of the glaze. digitalfire.com By incorporating holmium carbonate, manufacturers can produce ceramics with a distinctive yellow or red coloration, depending on the formulation and firing conditions. glazy.org This makes holmium a valuable element for producing decorative glass and ceramic items with unique aesthetic properties. stanfordmaterials.com

Utilization in Laser Materials and Phosphors Research